6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one
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Overview
Description
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is a complex organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then subjected to various chemical reactions to introduce the dimethylamino and chromenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group or other functional groups in the compound.
Reduction: This reaction can reduce the chromenyl groups to their corresponding alcohols.
Substitution: This reaction can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its biological activities.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate:
Uniqueness
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19NO5 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C22H19NO5/c1-12-20(25)14(11-23(2)3)9-16-15(10-19(24)28-21(12)16)17-8-13-6-4-5-7-18(13)27-22(17)26/h4-10,25H,11H2,1-3H3 |
InChI Key |
MMOCWRTZXXMUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)CN(C)C)O |
Origin of Product |
United States |
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